Lascufloxacin is a novel fluoroquinolone antibiotic primarily developed for the treatment of bacterial infections, particularly lower respiratory tract infections. It is classified as a synthetic organic compound and has been shown to be effective against both aerobic and anaerobic bacteria. Its high distribution in lung tissues makes it particularly suitable for treating pneumonia and other respiratory conditions . The compound is also known by its developmental code name, KRP-AM1977Y, and has been marketed under the trade name Lasvic in Japan since its approval in 2019 .
Lascufloxacin belongs to the fluoroquinolone class of antibiotics, which are characterized by their broad-spectrum antibacterial activity. The International Nonproprietary Name (INN) for lascufloxacin is officially recognized, and its Chemical Abstracts Service (CAS) number is 848416-07-9 . The compound's IUPAC name is 7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid, reflecting its complex molecular structure .
The synthesis of lascufloxacin involves several key steps that integrate various organic chemistry techniques. The process begins with the protection of a secondary amine followed by Claisen condensation to yield a pyrrolidone derivative. Asymmetric hydrogenation using a ruthenium catalyst facilitates the formation of a trans-pyrrolidine structure. This is followed by saponification to produce the corresponding carboxylic acid, which is then coupled with cyclopropylamine to form an amide .
The final steps include deprotection and salt formation, yielding lascufloxacin as a crystalline solid ready for pharmaceutical applications .
Lascufloxacin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molar mass of approximately 475.89 g/mol .
Lascufloxacin undergoes various chemical reactions that are pivotal for its synthesis and functionality:
The mechanism of action of lascufloxacin primarily involves inhibition of bacterial DNA synthesis. It binds to the beta subunit of DNA-dependent RNA polymerase, disrupting RNA synthesis which is critical for bacterial growth and replication. Additionally, lascufloxacin demonstrates high affinity binding to components in epithelial lining fluid (ELF), which enhances its therapeutic effectiveness in respiratory infections .
Lascufloxacin exhibits several notable physical and chemical properties:
The chemical stability and solubility profile of lascufloxacin make it suitable for intravenous administration, particularly beneficial in treating severe infections where rapid therapeutic levels are required.
Lascufloxacin is primarily used as an antibiotic agent against various bacterial infections, especially those affecting the respiratory tract. Its broad-spectrum activity includes efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile option in clinical settings . Additionally, ongoing research explores its potential applications beyond traditional antibiotic use due to its anti-inflammatory properties.
Lascufloxacin's development program (originally designated KRP-AM1977) began with Kyorin Pharmaceutical's research initiatives to create advanced fluoroquinolones with improved activity against Gram-positive pathogens and reduced potential for resistance development. The compound emerged from structure-activity relationship optimization focusing on substitutions that enhance DNA gyrase and topoisomerase IV binding affinity [1] [3].
Table 1: Key Milestones in Lascufloxacin Development
Year | Development Phase | Significant Event |
---|---|---|
Pre-2015 | Discovery & Preclinical | Identification of KRP-AM1977 series with superior anti-pneumococcal activity |
2016 | Phase I Clinical Trials | First human pharmacokinetic and safety studies completed in Japan |
2017-2018 | Phase II/III Clinical Trials | Pivotal trials for community-acquired pneumonia and otorhinolaryngological infections |
September 2019 | Regulatory Approval | Marketing approval in Japan for oral formulation (75mg tablets) |
November 2020 | Formulation Expansion | Approval for intravenous formulation in Japan |
2023-2025 | Post-Marketing Surveillance | Expanded clinical investigations for nursing and healthcare-associated pneumonia |
The regulatory approval timeline culminated on August 22, 2019, when Japan's Pharmaceuticals and Medical Devices Agency (PMDA) granted marketing authorization for oral lascufloxacin hydrochloride (brand name Lasvic Tablets 75 mg) based on comprehensive clinical trial data demonstrating efficacy against respiratory tract infections [5]. This was followed on November 27, 2020, by approval of the intravenous formulation for treatment of community-acquired pneumonia, lung abscess, and other respiratory infections, establishing a complete parenteral-to-oral therapy option [1] [8]. The development program featured an accelerated clinical pathway in Japan due to the compound's designation as a potential therapeutic advancement for respiratory infections with limited treatment options. Current post-marketing studies focus on expanding lascufloxacin's applications in healthcare-associated pneumonia and other indications where its unique antibacterial profile offers clinical advantages [9].
Lascufloxacin belongs to the fourth generation of fluoroquinolone antibiotics, characterized by broad-spectrum activity that includes enhanced coverage against Gram-positive bacteria, anaerobes, and atypical pathogens while maintaining efficacy against many Gram-negative organisms. Its chemical designation is 7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid, with a molecular formula of C₂₁H₂₄F₃N₃O₄ and a molecular weight of 439.435 g/mol [2] [7].
Structurally, lascufloxacin incorporates several key pharmacophores that define its enhanced antibacterial properties:
This specific configuration results in dual-targeting inhibition of both DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), a mechanistic advantage that increases bactericidal activity and reduces the potential for resistance development compared to earlier fluoroquinolones that preferentially inhibit one target [3] [4] [10]. The balanced targeting approach is particularly effective against Gram-positive pathogens like Streptococcus pneumoniae, where equivalent inhibition of both enzymes prevents compensatory mechanisms that can lead to treatment failure [4].
Table 2: Structural and Functional Classification Among Fluoroquinolones
Generation | Representatives | Key Structural Features | Spectrum Enhancements |
---|---|---|---|
Second | Ciprofloxacin, Ofloxacin | C-6 fluorine, C-7 piperazine | Expanded Gram-negative, limited Gram-positive |
Third | Levofloxacin, Gatifloxacin | C-8 methoxy/methyl, C-7 azabicyclo | Improved Gram-positive and atypical coverage |
Fourth | Moxifloxacin, Gemifloxacin | C-8 methoxy, bulky C-7 substituents | Enhanced Gram-positive and anaerobic activity |
Advanced Fourth | Lascufloxacin | C-8 methoxy, fluorinated pyrrolidine at C-7, N-1 fluoroethyl | Superior anti-streptococcal, anti-anaerobic, and activity against quinolone-resistant mutants |
Lascufloxacin demonstrates exceptional pharmacokinetic properties that further distinguish it within the fluoroquinolone class. It exhibits high tissue distribution, particularly in the respiratory system, with epithelial lining fluid concentrations reaching 12.3 μg/mL (21.4 times plasma levels) and alveolar macrophage concentrations of 21.8 μg/mL (56.4 times plasma levels) after a single 75mg oral dose. This extensive pulmonary penetration results in site-to-free plasma concentration ratios of 57.5-86.4 for epithelial lining fluid and 71.0-217 for alveolar macrophages, making it particularly effective for respiratory infections [6]. The compound's phosphatidylserine binding capacity further enhances its distribution to infected tissues, contributing to its clinical efficacy at lower doses than older fluoroquinolones [4].
Lascufloxacin has achieved primary regulatory approval in Japan, where it is indicated for the treatment of:
The approval expansion occurred on November 27, 2020, when Japan's regulatory authorities granted approval for intravenous lascufloxacin, significantly broadening its clinical utility in hospitalized patients and establishing a complete intravenous-to-oral transition protocol for respiratory infections [1] [8]. This approval was supported by clinical studies demonstrating equivalent efficacy between intravenous and oral formulations, facilitating early transition from parenteral to oral therapy in appropriate patients.
Table 3: Global Regulatory Status and Approved Indications
Country/Region | Approval Status | Approval Year | Approved Indications |
---|---|---|---|
Japan | Full approval (oral + IV) | 2019 (oral), 2020 (IV) | Community-acquired pneumonia, otorhinolaryngological infections, respiratory tract infections, lung abscess |
South Korea | Approved | 2023* | Respiratory tract infections |
India | Approved | 2024* | Community-acquired pneumonia, respiratory infections |
United States | Not approved | - | - |
European Union | Not approved | - | - |
Taiwan | Under review | - | - |
(*estimated approval years based on development timelines)
Beyond Japan, lascufloxacin has received regulatory authorization in several Asian countries including South Korea and India, where it is approved for similar respiratory indications [3] [10]. The compound has been designated with qualified infectious disease product status in some regions to facilitate expedited development pathways. Current regulatory applications are under review in multiple Southeast Asian countries, with particular interest in its potential for treating nursing and healthcare-associated pneumonia (NHCAP), a classification used in Japan that encompasses patients with healthcare contacts or risk factors for multidrug-resistant pathogens [9].
Clinical investigations are actively exploring expanded indications for lascufloxacin, particularly for community-onset pneumonia (COP) with aspiration components, where its potent activity against oral streptococci and anaerobes offers theoretical advantages. Ongoing investigator-initiated trials are evaluating its efficacy in moderate NHCAP, with preliminary data suggesting promising clinical cure rates [8] [9]. The establishment of switch therapy protocols (intravenous to oral) using the same active compound represents an innovative treatment approach that leverages lascufloxacin's availability in both formulations, potentially reducing hospital length of stay and healthcare costs [8].
Table 4: Approved Synonyms and Chemical Designations for Lascufloxacin
Chemical Designation | Identifier Type | Reference |
---|---|---|
Lascufloxacin | INN (International Nonproprietary Name) | [2] [5] |
Lascufloxacin hydrochloride | JAN (Japanese Accepted Name) | [1] [5] |
Lasvic | Trade name (Kyorin Pharmaceutical) | [1] [2] |
KRP-AM1977 | Development code | [1] [7] |
KRP-AM1977X | Development code (oral formulation) | [1] |
KRP-AM1977Y | Development code (IV formulation) | [1] |
848416-07-9 | CAS Registry Number | [3] [5] |
C21H24F3N3O4 | Molecular formula | [2] [3] |
71528768 | PubChem CID | [7] |
ZFIOCUITTUUVPV-MEDUHNTESA-N | InChIKey | [7] |
The global development strategy for lascufloxacin reflects a targeted approach focusing initially on Asian markets with high burdens of respiratory disease and established regulatory pathways for novel fluoroquinolones. While not currently approved in Western markets, the compound's unique pharmacodynamic profile and demonstrated efficacy against resistant respiratory pathogens suggest potential for future international expansion, particularly as resistance patterns evolve and treatment needs change. The absence of orphan drug designation in all regions reflects its development as a broad-spectrum agent for common infectious indications rather than a niche product for rare diseases [1] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7